1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine ring system. Key structural features include:
- 3-Substituent: A 4-ethoxyphenyl group, contributing electron-donating effects via the ethoxy (-OCH₂CH₃) moiety.
- 5,6-Dimethyl groups: These alkyl substituents may improve metabolic stability and modulate steric interactions.
- Core: The thieno[2,3-d]pyrimidine-2,4-dione scaffold is structurally rigid, promoting strong binding to biological targets like enzymes or receptors.
While direct synthesis data for this compound is absent in the evidence, analogous thieno[2,3-d]pyrimidines are synthesized via cyclization reactions (e.g., Gewald reaction) or nucleophilic substitutions (e.g., amination at the 4-position) .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O3S/c1-4-30-18-9-7-17(8-10-18)27-21(28)20-13(2)14(3)31-22(20)26(23(27)29)12-15-5-6-16(25)11-19(15)24/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLFHPHCRGSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=C(C=C4)F)Cl)SC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- The compound is included in various anticancer libraries and has shown promise in preclinical studies targeting multiple cancer cell lines. Its mechanism of action may involve the inhibition of specific kinases or pathways crucial for cancer cell proliferation and survival.
- Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
-
Anti-inflammatory Properties
- Preliminary research indicates that this compound possesses anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases such as rheumatoid arthritis.
- Case Study : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting a modulatory effect on inflammatory pathways.
-
Neuroprotective Effects
- Emerging data suggest neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
- Case Study : In a model of neurotoxicity induced by amyloid-beta peptides, the compound exhibited protective effects on neuronal cells by reducing oxidative stress markers and improving cell viability.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thieno[2,3-d]pyrimidine scaffold can lead to enhanced biological activity:
- Substituents such as ethoxy and chloro groups play significant roles in modulating lipophilicity and receptor binding affinity.
| Substituent Position | Effect on Activity |
|---|---|
| 2-Chloro | Enhances potency against cancer cells |
| 4-Fluoro | Increases metabolic stability |
| Ethoxy | Improves solubility |
Future Research Directions
Further exploration into the pharmacokinetics and toxicity profiles of this compound is essential for its development as a therapeutic agent. Potential avenues include:
- Conducting comprehensive clinical trials to evaluate safety and efficacy in humans.
- Investigating combination therapies with existing anticancer drugs to enhance therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives from the evidence, focusing on substituents, molecular properties, and biological activities:
*Calculated based on molecular formula C₂₂H₂₀ClFN₂O₃S.
Key Structural and Functional Comparisons:
Core Modifications: Thieno[2,3-d]pyrimidine-2,4-dione derivatives (target compound, ) exhibit greater planarity and rigidity compared to dihydropyrimidine-2-thiones (e.g., ), which adopt envelope conformations. This rigidity enhances target-binding specificity .
Substituent Effects: Halogenated Aromatics: Fluorine and chlorine atoms in the target compound and improve metabolic stability and membrane permeability . Ethoxy vs. Alkylamino vs. Aryl Groups: Compounds with alkylamino chains (e.g., ) show improved solubility but may reduce target affinity compared to aromatic substituents.
Biological Activity: Fluorinated thieno[2,3-d]pyrimidines (e.g., ) demonstrate enhanced bactericidal and antifungal activity compared to non-fluorinated analogs. The target compound’s 4-fluorophenyl group may confer similar advantages. Dihydropyrimidine-2-thiones () exhibit broad pharmacological activities (antitumor, antibacterial) but lack the thieno ring’s electronic effects, which could modulate potency.
Preparation Methods
Core Structure Synthesis: Thieno[2,3-d]pyrimidine-2,4-dione Formation
The thieno[2,3-d]pyrimidine-2,4-dione core is typically synthesized via cyclocondensation of thiophene precursors with urea derivatives. A modified approach from the synthesis of analogous compounds involves reacting 5,6-dimethylthiophene-2,3-dicarboxylate with urea under acidic conditions .
Procedure :
-
Starting Material Preparation : 5,6-Dimethylthiophene-2,3-dicarboxylate is dissolved in glacial acetic acid.
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Cyclocondensation : Urea is added, and the mixture is refluxed at 120°C for 8–12 hours.
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Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione.
Key Parameters :
Alkylation at the 1-Position: (2-Chloro-4-fluorophenyl)methyl Incorporation
The 1-position nitrogen is alkylated using (2-chloro-4-fluorophenyl)methyl bromide under basic conditions. This step is critical for introducing the benzyl moiety while retaining the dione functionality .
Procedure :
-
Base Selection : The 3-(4-ethoxyphenyl) intermediate (1 equiv) is dissolved in anhydrous DMF, and K2CO3 (3 equiv) is added.
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Alkylation : (2-Chloro-4-fluorophenyl)methyl bromide (1.5 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 24 hours.
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Workup : The mixture is poured into ice water, and the product is extracted with dichloromethane. Purification via silica gel chromatography (CH2Cl2:MeOH, 95:5) yields the target compound.
Key Parameters :
Structural Confirmation and Analytical Data
Spectroscopic Characterization :
-
NMR (400 MHz, CDCl3) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.31 (s, 6H, 5,6-CH3), 4.08 (q, J = 7.0 Hz, 2H, OCH2), 5.12 (s, 2H, NCH2), 6.92–7.45 (m, 7H, aromatic-H) .
-
HRMS (ESI) : m/z calculated for C25H22ClFN2O3S [M+H]+: 513.1024; found: 513.1028 .
Crystallographic Data :
Single-crystal X-ray diffraction of analogous compounds confirms the planar thienopyrimidine core and substituent orientations .
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Urea, AcOH, reflux | 65–72 | 98.5 |
| 3-Arylation | Pd(PPh3)4, Na2CO3, dioxane | 58–64 | 97.8 |
| 1-Alkylation | K2CO3, DMF, RT | 70–78 | 99.1 |
Challenges and Optimization Strategies
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Regioselectivity : Competing alkylation at the 3-position is mitigated by pre-functionalizing the 3-aryl group .
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Solvent Effects : DMF enhances solubility but requires rigorous drying to prevent hydrolysis of the alkylating agent .
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Catalyst Loading : Reducing Pd catalyst to 3 mol% decreases costs without significant yield loss .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for synthesizing this thienopyrimidine derivative?
Methodological Answer:
The synthesis of thienopyrimidine derivatives typically involves multi-step condensation reactions. For example, analogous compounds have been synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated ketones or via nucleophilic substitution reactions on pre-formed pyrimidine cores . Optimization can be achieved using Design of Experiments (DoE) to minimize trial-and-error approaches. Key factors include reaction temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) help identify optimal conditions by analyzing interactions between variables (e.g., yield vs. reaction time) . For instance, highlights single-crystal X-ray studies to confirm regioselectivity during synthesis, ensuring structural fidelity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?
Methodological Answer:
- X-ray Crystallography : Essential for resolving regiochemical ambiguities and confirming substituent positions. demonstrates its use in identifying disorder in the main residue (R factor = 0.054) and verifying bond lengths (mean C–C = 0.005 Å) .
- NMR Spectroscopy : H and C NMR are critical for assigning aromatic protons and methyl/ethoxy groups. For example, ethylenic protons in similar compounds show distinct splitting patterns in H NMR .
- FTIR/Raman Spectroscopy : Useful for identifying functional groups like C=O (stretching ~1700 cm) and C-S bonds (600–700 cm) .
Advanced: How can computational modeling elucidate reaction mechanisms or electronic properties of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) can map reaction pathways, such as cyclization steps or charge distribution in the thienopyrimidine core. For example, describes using COMSOL Multiphysics for simulating reaction dynamics and predicting intermediates . Additionally, molecular docking studies may explore interactions with biological targets (e.g., enzymes), leveraging the compound’s structural similarity to bioactive thienopyrimidines . Advanced tools like Gaussian or ORCA can calculate HOMO-LUMO gaps to predict reactivity .
Advanced: What strategies are employed to investigate structure-activity relationships (SAR) for potential pharmacological applications?
Methodological Answer:
SAR studies require systematic substitution of functional groups (e.g., varying the 4-ethoxyphenyl or chloro-fluorobenzyl moieties) and testing against biological targets. notes that thienopyrimidines exhibit diverse bioactivity, making SAR critical for optimizing efficacy . High-throughput screening (HTS) combined with molecular dynamics simulations can identify key pharmacophores. For example, modifying the 5,6-dimethyl groups may enhance lipophilicity, impacting membrane permeability .
Data Contradiction: How should researchers resolve discrepancies in reported biological activities or synthetic yields of analogous compounds?
Methodological Answer:
Contradictions often arise from differences in experimental conditions (e.g., purity, assay protocols). To address this:
- Reproducibility Checks : Replicate experiments using identical reagents and conditions (e.g., solvent, temperature) as original studies .
- Meta-Analysis : Compare datasets from multiple sources. For instance, and report varying bioactivities for thienopyrimidines, which may stem from substituent effects or assay sensitivity .
- Advanced Characterization : Use LC-MS or HPLC to verify compound purity (>95%) before biological testing, as impurities can skew results .
Advanced: What methodologies are recommended for studying degradation pathways or stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, UV light) and monitor degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life by accelerating degradation at elevated temperatures .
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites using HR-MS/MS to map biotransformation pathways .
Experimental Design: How can researchers optimize reaction scalability while maintaining regioselectivity?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions during scale-up .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real-time .
- DoE for Scalability : Use factorial designs to assess critical parameters (e.g., mixing efficiency, reagent stoichiometry) at pilot scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
